2-Dodecoxyethyl hydrogen sulfate
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Overview
Description
2-Dodecoxyethyl hydrogen sulfate is an organosulfate compound with the molecular formula C₁₄H₃₀O₅S . It is commonly used as a surfactant in various industrial and household applications due to its ability to reduce surface tension and enhance the mixing of liquids. This compound is also known for its role in the formulation of detergents and cleaning agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Dodecoxyethyl hydrogen sulfate can be synthesized through the sulfation of 2-dodecoxyethanol. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The process is carried out under controlled conditions to ensure the selective formation of the sulfate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous sulfation processes. These processes utilize reactors designed to handle the exothermic nature of the sulfation reaction. The raw materials, such as 2-dodecoxyethanol and sulfur trioxide, are fed into the reactor, where they react to form the desired sulfate ester. The product is then purified and neutralized to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2-Dodecoxyethyl hydrogen sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-dodecoxyethanol and sulfuric acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation/Reduction: Requires specific oxidizing or reducing agents.
Major Products Formed
Hydrolysis: Produces 2-dodecoxyethanol and sulfuric acid.
Substitution: Yields various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Dodecoxyethyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The primary mechanism of action of 2-dodecoxyethyl hydrogen sulfate is its ability to reduce surface tension. This property allows it to enhance the mixing of immiscible liquids and improve the solubility of hydrophobic compounds. At the molecular level, it interacts with lipid bilayers and proteins, disrupting their structure and facilitating the release of cellular contents .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but different ionic characteristics.
Dodecyl polyoxyethylene sulfuric acid: Similar in structure but contains additional ethylene oxide units.
Uniqueness
2-Dodecoxyethyl hydrogen sulfate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong surfactant action without excessive foaming .
Properties
CAS No. |
48073-44-5 |
---|---|
Molecular Formula |
C14H30O5S |
Molecular Weight |
310.45 g/mol |
IUPAC Name |
2-dodecoxyethyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O5S/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17/h2-14H2,1H3,(H,15,16,17) |
InChI Key |
QTDIEDOANJISNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)O |
Related CAS |
26183-44-8 26183-44-8 (Parent) |
Origin of Product |
United States |
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